molecular formula C21H18ClN5O B264925 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B264925
M. Wt: 391.9 g/mol
InChI Key: MZFDCSZBVFPXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in medicinal chemistry. This compound is commonly referred to as 'Compound A' in the scientific literature.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its ability to bind to the active site of CDKs and GSK-3, thereby inhibiting their activity. This results in the disruption of cellular processes such as cell division and glucose metabolism, leading to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects in various animal models. These effects are thought to be mediated through the inhibition of CDKs and GSK-3.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of this compound on other enzymes and cellular processes. Additionally, the potential therapeutic applications of this compound in various disease models warrant further investigation.

Synthesis Methods

The synthesis of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been reported in several scientific studies. One such method involves the reaction of 4-chloroaniline, 2-methylphenylhydrazine, and 1,3-dimethylbarbituric acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

The potential applications of 8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in medicinal chemistry have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes such as cell division and glucose metabolism, making them attractive targets for drug development.

properties

Product Name

8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Molecular Formula

C21H18ClN5O

Molecular Weight

391.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O/c1-12-6-4-5-7-17(12)23-21(28)19-14(3)27-20(25-24-19)18(13(2)26-27)15-8-10-16(22)11-9-15/h4-11H,1-3H3,(H,23,28)

InChI Key

MZFDCSZBVFPXNH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C

Origin of Product

United States

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